5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt
Brand Name: Vulcanchem
CAS No.: 102212-99-7
VCID: VC0026366
InChI: InChI=1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)
SMILES: C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Molecular Formula: C9H14BrN2O14P3
Molecular Weight: 547.04 g/mol

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt

CAS No.: 102212-99-7

Cat. No.: VC0026366

Molecular Formula: C9H14BrN2O14P3

Molecular Weight: 547.04 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt - 102212-99-7

Specification

CAS No. 102212-99-7
Molecular Formula C9H14BrN2O14P3
Molecular Weight 547.04 g/mol
IUPAC Name [[5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Standard InChI InChI=1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)
Standard InChI Key BLQCQNFLEGAHPA-UHFFFAOYSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]
SMILES C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Canonical SMILES C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator